Ethyl 4-hydroxynicotinate

描述

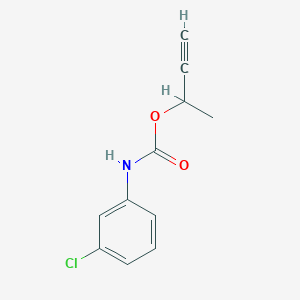

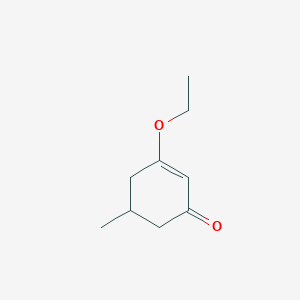

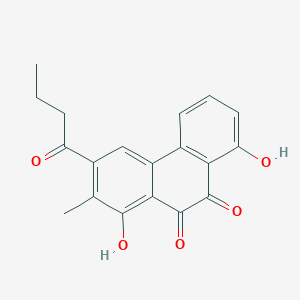

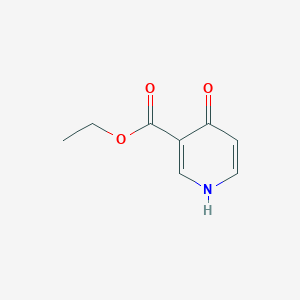

Ethyl 4-hydroxynicotinate is a chemical compound with the molecular formula C8H9NO3 . It is a conformationally restricted analog of nicotinic acid .

Synthesis Analysis

The synthesis of Ethyl 4-hydroxynicotinate involves using ethyl nicotinate as a starting material. Ethyl nicotinate is derived from nicotinic acid (niacin), a synthetic chemical produced from petrochemical sources. Ethyl nicotinate is reacted with N-vinyl-2-pyrrolidinone to form myosmine, a tobacco alkaloid .

Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxynicotinate is represented by the molecular formula C8H9NO3 . The InChI representation of the molecule is InChI=1S/C8H9NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h3-5H,2H2,1H3,(H,9,10) .

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Ethyl 4-hydroxynicotinate .

Physical And Chemical Properties Analysis

Ethyl 4-hydroxynicotinate has a molecular weight of 167.16 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 3 .

科学研究应用

Synthesis and Chemical Applications

Synthesis of Chemotherapeutics : Ethyl 4-hydroxynicotinate has been involved in synthetic studies focused on chemotherapeutics. One such study described the thermal cyclization of aminomethylenemalonates to yield 4-hydroxynicotinates, which upon ethylation produced N-ethylated and O-ethylated products. These were further hydrolyzed to obtain nicotinic acids, highlighting the compound's role in synthesizing pharmacologically relevant structures (Kametani et al., 1977).

Microfluidic Chip Reactor Synthesis : Another study explored the stereoselective synthesis of ethyl 4-chloro-3-hydroxybutyrate, a fine chemistry intermediate used in several pharmacologically valuable products, in a microfluidic chip reactor. This study underscores the compound's utility in facilitating the synthesis of biologically active molecules (Kluson et al., 2019).

Hyperbranched Polyester Synthesis : Ethyl 4-hydroxynicotinate derivatives have been used in synthesizing hyperbranched polyesters from a glycerol-based AB2 type monomer. This application highlights its use in advanced materials and polymer science (Parzuchowski et al., 2009).

Biotechnological and Catalytic Applications

Enzymatic Synthesis of Isoniazid : The compound has also been used in enzymatic reactions to produce isoniazid, an important agent in treating tuberculosis. The study involved reacting ethyl isonicotinate with hydrazine hydrate in different solvents, showcasing its role in biotechnological synthesis (Yadav et al., 2005).

Biosynthesis of Chiral Drugs : Ethyl 4-hydroxynicotinate derivatives have been utilized in the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for chiral drugs like statins. The study emphasized biocatalytic approaches to producing these important pharmaceutical intermediates (Ye et al., 2011).

Material Science and Environmental Applications

Conducting Polymer Hydrogels : In material science, derivatives of ethyl 4-hydroxynicotinate have been investigated for their potential in creating conducting polymer hydrogels, demonstrating their utility in advanced material applications (Sekine et al., 2010).

Photocatalytic Profile in Environmental Studies : The compound has also been studied for its environmental behavior and photocatalytic profile, particularly in the context of UV filters like ethyl-4-aminobenzoate. These studies provide insights into the environmental impact and fate of these compounds (Li et al., 2017).

未来方向

The use of synthetic nicotine products, which include compounds like Ethyl 4-hydroxynicotinate, is increasing. These products have not been shown to have fewer risks than products containing tobacco-derived nicotine, though their marketing sometimes claims or implies that they do . Future research and regulatory considerations will likely focus on the health impacts and regulatory status of these synthetic nicotine products .

属性

IUPAC Name |

ethyl 4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h3-5H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNXCHQUIPXULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355785 | |

| Record name | ethyl 4-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-hydroxynicotinate | |

CAS RN |

57905-31-4 | |

| Record name | ethyl 4-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。